Physicochemical Property Divergence vs. the 5-Oxo-1,4-thiazepane-3-carboxamide Series (Comparator 13a)
The target compound exhibits a systematically altered physicochemical profile compared to the 5-oxo-1,4-thiazepane-3-carboxamide analog (R)-N-(3-chlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide (comparator 13a, ChEMBL ID CHEMBL4763297), which is a validated mGluR4 PAM with EC50 = 148 nM and 120% Glu Max [1]. Relative to comparator 13a, the target compound displays a higher computed XLogP3-AA (2.6 vs. 1.9, Δ = +0.7), a reduced hydrogen bond donor count (1 vs. 2), and an increased molecular weight (327.9 vs. 284.0 Da) [2]. The topological polar surface area is 60.9 Ų for the target compound versus an estimated ~58.2 Ų for comparator 13a [2].
| Evidence Dimension | Physicochemical property profile (LogP, HBD, MW, TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6; HBD = 1; MW = 327.9 Da; TPSA = 60.9 Ų |
| Comparator Or Baseline | Comparator 13a: logP = 1.9; HBD = 2; MW = 284.0 Da; TPSA ≈ 58.2 Ų |
| Quantified Difference | ΔXLogP = +0.7; ΔHBD = -1; ΔMW = +43.9 Da; ΔTPSA ≈ +2.7 Ų |
| Conditions | Computed properties (PubChem XLogP3, Cactvs) for target compound; experimental logP = 1.9 and computed properties (MolBIC/GPCRdb) for comparator 13a |
Why This Matters
The higher logP and reduced hydrogen bond donor count predict improved passive membrane permeability and enhanced CNS partitioning potential, making this compound preferentially suited for CNS-targeted screening libraries over more polar 5-oxo analogs.
- [1] Kent CN, Fulton MG, Stillwell KJ, et al. Bioorg Med Chem Lett. 2021;37:127838. (Comparator 13a data: EC50 = 148 nM, 120% Glu Max). View Source
- [2] PubChem CID 71801746 (target compound); MolBIC ID CP0465741 and GPCRdb ligand 180789 / CHEMBL4763297 (comparator 13a properties and logP = 1.9). All accessed April 2026. View Source
